(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl group at position 1, a methyl group at position 4, and a hydroxymethyl group at position 5. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions to form the pyrazole ring.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions. For instance, ethylation can be achieved using ethyl halides in the presence of a base, while methylation can be performed using methyl iodide.
Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction, followed by reduction. Formaldehyde can be used as the formylating agent, and the resulting formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring to form dihydropyrazoles using hydrogen gas and a suitable catalyst.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Halogenating Agents: Bromine, chlorine.
Major Products:
Oxidation: (1-ethyl-4-methyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Dihydropyrazoles.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: It finds applications in the development of agrochemicals and dyes, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrazole ring’s nitrogen atoms can participate in coordination with metal ions, affecting metalloprotein functions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 4-methyl-1-propyl-1H-pyrazol-5-amine
- 1-butyl-4-methyl-1H-pyrazol-5-amine
Comparison: (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at position 5, which imparts distinct reactivity and interaction capabilities compared to its analogs. The hydroxymethyl group allows for additional hydrogen bonding and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2-ethyl-4-methylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHKGOWSJNRTBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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